REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([CH:13]=[CH:14][N+:15]([O-])=O)[CH:11]=[CH:12][C:4]=2[O:3]1.S(=O)(=O)(O)O>[Pt](=O)=O.C(O)(=O)C>[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([CH2:13][CH2:14][NH2:15])[CH:11]=[CH:12][C:4]=2[O:3]1
|
Name
|
2-methyl-3-oxo-6-(2-nitro-ethenyl)-3,4-dihydro-2H-1,4-benzoxazine
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1OC2=C(NC1=O)C=C(C=C2)C=C[N+](=O)[O-]
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The remaining residue is chromatographed on silica gel (mobile solvent: isopropanol/ammonia)
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Name
|
|
Type
|
product
|
Smiles
|
CC1OC2=C(NC1=O)C=C(C=C2)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 923.5 mg | |
YIELD: PERCENTYIELD | 52.4% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |